4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 896676-25-8
Cat. No.: VC6959103
Molecular Formula: C23H27N3O4S2
Molecular Weight: 473.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896676-25-8 |
|---|---|
| Molecular Formula | C23H27N3O4S2 |
| Molecular Weight | 473.61 |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H27N3O4S2/c1-15-9-14-19(30-3)20-21(15)31-23(24-20)25-22(27)16-10-12-18(13-11-16)32(28,29)26(2)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3,(H,24,25,27) |
| Standard InChI Key | UWLKZUULNSLBLJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Introduction
Chemical Identity
IUPAC Name:
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.
Molecular Formula:
Molecular Weight:
457 Da
Structural Features:
-
The compound contains a benzamide backbone functionalized with a cyclohexyl(methyl)sulfamoyl group.
-
It incorporates a benzothiazole moiety substituted with methoxy and methyl groups, enhancing its lipophilicity and electronic properties.
Antimicrobial Activity
Compounds featuring benzothiazole scaffolds are known for their antimicrobial properties. The presence of a sulfonamide group in this compound may enhance its ability to inhibit microbial growth by interfering with enzymatic processes critical for pathogen survival.
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer activity due to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. The methoxy and methyl substitutions on the benzothiazole ring may improve binding affinity to target receptors.
Enzyme Inhibition
Sulfonamide-containing compounds are recognized inhibitors of carbonic anhydrase and other enzymes. This compound's unique structure could make it a candidate for enzyme-targeted therapies.
Structural Analysis and Modeling
The compound's structure can be analyzed using computational tools such as molecular docking and quantum mechanical calculations to predict its interaction with biological targets. Preliminary studies suggest that similar compounds exhibit strong binding affinities to proteins involved in antimicrobial resistance and cancer pathways.
Synthesis Pathway (Hypothetical)
The synthesis of this compound likely involves:
-
Formation of the Benzothiazole Core: Reacting substituted anilines with carbon disulfide under oxidative conditions.
-
Introduction of the Sulfonamide Group: Reacting cyclohexylmethylamine with chlorosulfonic acid to form the sulfonamide intermediate.
-
Coupling Reaction: Linking the benzothiazole derivative with the sulfonamide intermediate via amide bond formation using coupling agents such as EDCI or DCC.
Comparative Analysis with Related Compounds
To understand its unique properties, a comparison with structurally related compounds is provided:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume